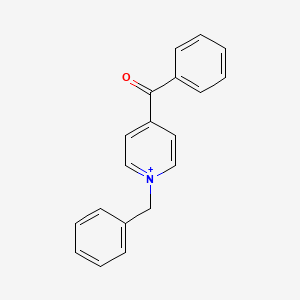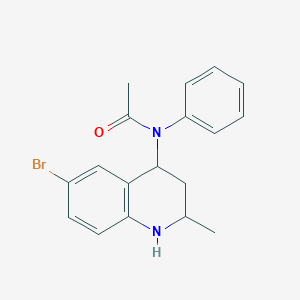![molecular formula C21H22ClN3O4 B12483018 1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483018.png)
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol is a complex organic compound that features a furan ring, a phenyl group, and a chloronitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol typically involves multiple steps. One common approach is to start with the chloronitroaniline derivative, which undergoes a series of reactions including nucleophilic substitution, reduction, and coupling reactions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)aminoethanol
- 4-(2-Chloro-4-nitrophenyl)aminomethylfuran
- 5-(2-Chloro-4-nitrophenyl)aminomethylphenyl
Uniqueness
1-(4-{5-[({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)methyl]furan-2-yl}phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H22ClN3O4 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
1-[4-[5-[[2-(2-chloro-4-nitroanilino)ethylamino]methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(26)15-2-4-16(5-3-15)21-9-7-18(29-21)13-23-10-11-24-20-8-6-17(25(27)28)12-19(20)22/h2-9,12,14,23-24,26H,10-11,13H2,1H3 |
Clave InChI |
NLJQCNDFKOBOSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B12482938.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide](/img/structure/B12482953.png)
![6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B12482965.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12482966.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12482969.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B12482983.png)
![4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12482986.png)

![2-Methylpropyl [5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12483007.png)

![2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B12483011.png)
![4-({5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)morpholine](/img/structure/B12483014.png)
![2-(3-chlorophenoxy)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12483015.png)
